molecular formula C22H20N4O B2968772 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea CAS No. 1448047-05-9

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea

Cat. No.: B2968772
CAS No.: 1448047-05-9
M. Wt: 356.429
InChI Key: WUXIQDVFGDAABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea is a novel chemical entity designed for research applications, built upon the privileged imidazo[1,2-a]pyridine scaffold. This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry due to its significant presence in pharmacologically active compounds and approved drugs . The imidazo[1,2-a]pyridine core is a common feature in compounds with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties . Derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, which are crucial targets in oncological research . For instance, some imidazo[1,2-a]pyridine derivatives function as potent and selective FLT3 inhibitors, showing activity against both wild-type and drug-resistant mutant forms found in Acute Myeloid Leukemia (AML) . Other analogues have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) p110α and cyclin-dependent kinases (CDKs), which are key regulators of cell proliferation and survival . The specific substitution pattern of this compound—incorporating a urea linker and o-tolyl/phenyl groups—suggests its potential for high-affinity interaction with enzymatic targets, making it a valuable tool for researchers exploring new pathways in cancer biology, kinase profiling, and drug discovery. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methylphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-17-9-5-6-12-20(17)24-22(27)26(18-10-3-2-4-11-18)16-19-15-23-21-13-7-8-14-25(19)21/h2-15H,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIQDVFGDAABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological profiles. The molecular formula is C18H20N4OC_{18}H_{20}N_4O, and it possesses a urea functional group that may enhance its biological interactions.

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have reported the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial : The compound's potential as an antimicrobial agent has been highlighted in various studies. It has demonstrated activity against both bacterial and fungal strains, making it a candidate for further development in treating infections .
  • Anti-inflammatory : Imidazo[1,2-a]pyridine derivatives are also noted for their anti-inflammatory effects. They inhibit key inflammatory mediators and pathways, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the phenyl and urea groups can significantly affect biological activity. For example:

ModificationEffect on Activity
Electron-donating groups on the phenyl ringIncreased anticancer activity
Alkyl substitutions on the urea groupEnhanced antimicrobial properties

These modifications can optimize binding affinity to biological targets, enhancing efficacy while minimizing toxicity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 0.5 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Imidazo[1,2-a]pyridine 3-ylmethyl-phenyl, o-tolyl-urea C22H19N5O 377.43 Ortho-methylphenyl enhances steric bulk; phenyl-imidazo core may improve π-π stacking
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea Imidazo[1,2-a]pyridine 2-phenyl, isopropyl-urea C17H18N4O 294.35 Isopropyl group reduces steric hindrance; simpler urea substitution
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea Imidazo[1,2-b]pyrazole Ethyl linker, trifluoromethylphenyl C15H14F3N5O 337.30 Trifluoromethyl group increases electronegativity; pyrazole core alters electron distribution
3ka (2-Naphthyl imidazo[1,2-a]pyridine) Imidazo[1,2-a]pyridine 2-naphthyl C16H12N2 232.28 Naphthyl substituent enhances hydrophobicity; no urea moiety

Physicochemical and Pharmacological Implications

  • Electronic Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize the urea moiety against hydrolysis compared to the electron-donating o-tolyl group.

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of the o-tolyl group may complicate synthetic routes, requiring catalysts tolerant to hindered environments .
  • Data Gaps : Critical physicochemical parameters (e.g., solubility, stability) for the target compound remain undocumented in the provided evidence, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea, and how are reaction conditions optimized?

  • Methodology : Begin with Friedel-Crafts acylation or urea coupling reactions, leveraging imidazo[1,2-a]pyridine scaffolds as precursors. Optimize reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) to minimize side products and maximize yield. For example, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) can enhance regioselectivity in acylation steps .
  • Key Considerations : Monitor purity via HPLC or NMR, and validate scalability using microreactor systems to ensure reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) for structural confirmation. Employ computational tools (DFT calculations) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data. X-ray crystallography is critical for resolving stereochemical ambiguities .
  • Data Validation : Cross-reference experimental and computational results to identify discrepancies, such as unexpected tautomeric forms or solvent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives, including this compound?

  • Methodology : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with controlled substitutions (e.g., o-tolyl vs. phenyl groups). Use high-throughput screening to assess pharmacological activity (e.g., kinase inhibition, antimicrobial potency) and correlate with electronic/steric descriptors .
  • Contradiction Analysis : If conflicting data arise (e.g., variable IC₅₀ values), investigate assay conditions (e.g., cell line variability, solvent interference) or purity issues via LC-MS .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

  • Methodology : Apply molecular docking (AutoDock, Schrödinger) to predict binding interactions with biological targets (e.g., kinases, GPCRs). Combine with MD simulations to assess binding stability. Use QSAR models to prioritize derivatives with optimal pharmacokinetic profiles .
  • Validation : Compare predicted binding affinities with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodology : Implement preparative HPLC with gradient elution (C18 columns, acetonitrile/water) for high-purity isolation. For scale-up, use simulated moving bed (SMB) chromatography. Validate purity via HRMS and elemental analysis .
  • Challenge Mitigation : Address co-elution issues by adjusting mobile phase pH or incorporating ion-pair reagents .

Methodological Frameworks

Q. How to design experiments for optimizing catalytic systems in the synthesis of this compound?

  • Framework : Use a Taguchi orthogonal array to test variables (catalyst type, solvent polarity, stoichiometry). Analyze results via ANOVA to identify significant factors. For example, test ZnCl₂ vs. FeCl₃ catalysts in acetonitrile vs. DMF to determine optimal Lewis acid conditions .
  • Example Table :

VariableLevel 1Level 2Level 3
CatalystZnCl₂FeCl₃AlCl₃
SolventAcetonitrileDMFTHF
Temperature (°C)80100120

Q. What statistical approaches are effective for analyzing contradictory pharmacological data?

  • Framework : Apply multivariate analysis (PCA, PLS-DA) to distinguish assay-specific artifacts from true biological effects. Use Bland-Altman plots to assess inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.